![molecular formula C15H13NO3 B2889175 methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate CAS No. 962-46-9](/img/structure/B2889175.png)
methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation of 3-aminobenzoic acid methyl ester with 2-hydroxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate: Similar structure with an additional methoxy group, which can influence its chemical reactivity and biological activity.
Methyl 3-{[(1E)-(2-hydroxy-4-methoxyphenyl)methylene]amino}benzoate: Another analog with a methoxy group at a different position, affecting its properties.
Uniqueness
Methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 3-[(2-hydroxyphenyl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)11-6-4-7-13(9-11)16-10-12-5-2-3-8-14(12)17/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFPCLGTDOVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.